molecular formula C15H23NO2 B7578190 2-methyl-N-(3-phenoxypropyl)oxan-4-amine

2-methyl-N-(3-phenoxypropyl)oxan-4-amine

Cat. No. B7578190
M. Wt: 249.35 g/mol
InChI Key: TZAVAFGXUPNSNZ-UHFFFAOYSA-N
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Description

2-methyl-N-(3-phenoxypropyl)oxan-4-amine, also known as MPX, is a synthetic compound that belongs to the class of oxanamines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine is not yet fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating anxiety, mood, and seizure activity. 2-methyl-N-(3-phenoxypropyl)oxan-4-amine has been shown to enhance the activity of GABA receptors, which leads to an increase in the inhibitory neurotransmitter GABA. This increase in GABA activity is believed to be responsible for the anticonvulsant, anxiolytic, and antidepressant properties of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine.
Biochemical and Physiological Effects:
2-methyl-N-(3-phenoxypropyl)oxan-4-amine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity, anxiety, and depression. 2-methyl-N-(3-phenoxypropyl)oxan-4-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain. This increase in BDNF levels is believed to be responsible for the neuroprotective effects of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in lab experiments is its high potency and selectivity for GABA receptors. This makes it an ideal compound for studying the GABAergic system in the brain. However, one of the limitations of using 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine. One potential direction is the development of new analogs of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine that have improved solubility and pharmacokinetic properties. Another potential direction is the study of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in animal models of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in combination with other drugs for the treatment of neurological disorders is an area of future research.

Synthesis Methods

The synthesis of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine involves the reaction of 3-phenoxypropylamine with 2-methyltetrahydrofuran-4-one in the presence of a catalyst. This reaction yields 2-methyl-N-(3-phenoxypropyl)oxan-4-amine as a white crystalline solid with a high yield.

Scientific Research Applications

2-methyl-N-(3-phenoxypropyl)oxan-4-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. 2-methyl-N-(3-phenoxypropyl)oxan-4-amine has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.

properties

IUPAC Name

2-methyl-N-(3-phenoxypropyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-13-12-14(8-11-17-13)16-9-5-10-18-15-6-3-2-4-7-15/h2-4,6-7,13-14,16H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAVAFGXUPNSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)NCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-phenoxypropyl)oxan-4-amine

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